molecular formula C21H27N6O14P2+ B1215548 3-Pyridinealdehyde-NAD CAS No. 86-07-7

3-Pyridinealdehyde-NAD

Cat. No. B1215548
CAS RN: 86-07-7
M. Wt: 649.4 g/mol
InChI Key: SZBYQPGZRAWXKJ-UHFFFAOYSA-O
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Description

3-Pyridinealdehyde-NAD is an analogue of NAD (Nicotinamide Adenine Dinucleotide) that may be used to study the structure and function of NAD binding enzymes such as glyceraldehyde 3-phosphate dehydrogenase, NAD malic enzymes, lactate dehydrogenase, and saccharopine dehydrogenase from S. cerevisiae .


Synthesis Analysis

The synthesis of 3-Pyridinealdehyde-NAD involves complex chemical reactions. It has been used to study the structure and function of NAD binding enzymes . More detailed information about its synthesis might be found in specialized chemical literature .


Molecular Structure Analysis

The molecular structure of 3-Pyridinealdehyde-NAD is complex and involves several atoms. The exact structure can be determined using various techniques such as NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

3-Pyridinealdehyde-NAD participates in various chemical reactions, particularly as an analogue of NAD. It is used to study the structure and function of NAD binding enzymes . More detailed information about its chemical reactions can be found in specialized chemical literature .

Scientific Research Applications

  • Photoenzymatic Synthesis with Artificial Electron Carriers

    • Research demonstrates that NAD analogues, such as 3-pyridinealdehyde adenine dinucleotide, can be used as efficient artificial electron carriers in photoenzymatic synthesis under visible light. These analogues, particularly those with a 3-substituted pyridine ring, exhibit enhanced photochemical reduction efficiency compared to natural NAD, while their reduced products maintain coenzyme activity comparable to natural NAD (Sahng-Ha Lee et al., 2012).
  • NAD Biosynthesis Pathways and Enzymatic Mechanisms

    • The role of pyridine dinucleotides like NAD in various cellular processes, such as energy transduction, metabolism, and regulation of fundamental cellular processes, is highlighted. These compounds, including 3-pyridinealdehyde-NAD, are integral to the biosynthesis pathways and enzyme mechanisms in living cells (Xuejun C. Zhang et al., 2003).
  • Enzyme Interaction and Complex Formation

    • Studies on glyceraldehyde 3-phosphate dehydrogenase have shown that this enzyme forms a complex with 3-pyridinealdehyde-NAD. This interaction suggests a unique binding mechanism where the aldehyde group of 3-pyridinealdehyde-NAD forms a specific linkage with the enzyme, influencing its activity and providing insights into the substrate binding for dehydrogenase reactions (E. Hill et al., 1975).
  • Biocatalysis with NAD+ Regeneration

    • The use of 3-pyridinealdehyde-NAD in biocatalytic processes is investigated, especially in the context of NAD+ regeneration. This application is crucial in reactions where the oxidized form of the cofactor is used, such as in the production of chiral chemicals. The study explores the efficiency of such processes when NAD+ regeneration enzymes are coexpressed with NAD+-dependent enzymes (Zijun Xiao et al., 2010).
  • Signalling Functions and Cellular Processes

    • NAD and its analogues like 3-pyridinealdehyde-NAD play a significant role in signalling pathways that control fundamental cellular processes. Their involvement extends beyond metabolic pathways, influencing protein modification, gene silencing regulation, and intracellular calcium signaling (F. Berger et al., 2004).
  • NAD Turnover in Human Cells

    • Research on human cell lines has highlighted the significance of NAD turnover, wherein NAD is consumed in certain metabolic reactions. This includes the formation of unique polymers like poly ADPR, illustrating the dynamic role of NAD and its analogues in cellular metabolism (M. Rechsteiner et al., 1976).
  • Synthetic Nicotinamide Cofactor Analogues in Redox Chemistry

    • Synthetic analogues of NAD, such as 3-pyridinealdehyde-NAD, have resurfaced as valuable tools in redox chemistry. These analogues are being explored for their roles in enzymatic and nonenzymatic redox reactions, providing insights into new methods of hydride transfer and reaction mechanisms (C. E. Paul et al., 2014).
  • Cooperativity and Membrane Interaction

    • Studies on the interaction of enzymes like glyceraldehyde 3-phosphate dehydrogenase with cellular membranes reveal that pyridine nucleotide coenzymes, including 3-pyridinealdehyde-NAD, influence enzyme binding and activity. This research sheds light on the regulatory role of such interactions in physiological processes (C. McDaniel et al., 1975).
  • Chemical Mechanisms in Enzymatic Reactions

    • The chemical mechanisms facilitated by NAD analogues in enzymatic reactions have been explored. For instance, a mutated aldehyde dehydrogenase catalyzes a unique reaction mechanism when interacting with compounds like 3-pyridinealdehyde-NAD, demonstrating the enzyme's versatility and the potential for alternative biochemical pathways (C. Corbier et al., 1992).
  • Mitochondrial Relevance in NAD+ Metabolism

    • The role of mitochondria in NAD+ metabolism, including interactions with analogues like 3-pyridinealdehyde-NAD, is vital in energy metabolism and cellular signaling. This research emphasizes the importance of mitochondria in managing pyridine nucleotide levels and their functional implications in physiology and pathology (Fabio Di Lisa et al., 2001).
  • Pyridine Nucleotide Regeneration Developments

    • Recent advancements in the regeneration of NAD(P)-dependent oxidoreductases, crucial for the synthesis of chiral compounds, have significant implications for the use of NAD analogues like 3-pyridinealdehyde-NAD. These developments include new enzymatic systems and methodologies for in situ cofactor regeneration, enhancing the efficiency and applicability of these reactions (W. A. van der Donk et al., 2003).

Safety And Hazards

Safety data for 3-Pyridinealdehyde-NAD indicates that it may cause skin irritation and respiratory irritation. Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .

Future Directions

The future directions of research on 3-Pyridinealdehyde-NAD could involve further studies on its structure, synthesis, and function, as well as its potential applications in various fields .

properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-formylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O14P2/c22-18-13-19(24-8-23-18)27(9-25-13)21-17(32)15(30)12(40-21)7-38-43(35,36)41-42(33,34)37-6-11-14(29)16(31)20(39-11)26-3-1-2-10(4-26)5-28/h1-5,8-9,11-12,14-17,20-21,29-32H,6-7H2,(H3-,22,23,24,33,34,35,36)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBYQPGZRAWXKJ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N6O14P2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinealdehyde-NAD

CAS RN

86-07-7
Record name 3-Pyridinealdehyde-NAD
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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